molecular formula C7H6ClNO2 B3064623 3-Chloro-2-methylpyridine-6-carboxylic acid CAS No. 137778-19-9

3-Chloro-2-methylpyridine-6-carboxylic acid

Cat. No.: B3064623
CAS No.: 137778-19-9
M. Wt: 171.58 g/mol
InChI Key: OLGCHTHKOBZVCV-UHFFFAOYSA-N
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Description

3-Chloro-2-methylpyridine-6-carboxylic acid is a disubstituted pyridinecarboxylic acid used in the preparation of biologically active compounds .

Scientific Research Applications

Synthesis of Organic Compounds

Research on related chloro-methylpyridine derivatives has shown their utility in the synthesis of complex organic compounds. For instance, studies have demonstrated the synthesis of various pyridine derivatives through reactions involving chloro-methylpyridine compounds, which are used as intermediates in the production of pharmaceuticals and agrochemicals. These processes often explore optimal conditions for achieving high yields and purity of the target products, highlighting the importance of chloro-methylpyridine derivatives in synthetic organic chemistry (Yang-Heon Song, 2007).

Crystallography and Structural Analysis

In crystallography, derivatives of chloro-methylpyridine have been used to study hydrogen bonding and supramolecular assembly. One study on hydration products of chloro-methylpyridine derivatives revealed intricate hydrogen-bonded chains and networks, providing insights into the structural aspects of these compounds (P. Waddell, Jeremy O S Hulse, J. Cole, 2011). Another investigation into proton-transfer complexes assembled from chloro-methylpyridine and various benzoic acids elucidated the role of noncovalent interactions in crystal packing, further showcasing the significance of these compounds in understanding molecular and crystal structures (N. C. Khalib, K. Thanigaimani, S. Arshad, I. A. Razak, 2014).

Electrocatalysis and Green Chemistry

Chloro-methylpyridine derivatives have also found applications in electrocatalysis and green chemistry. A novel electrochemical procedure utilized a chloro-methylpyridine derivative for the carboxylation of an amino-bromopyridine with CO2, showcasing an environmentally friendly approach to synthesizing valuable organic acids. This method highlights the potential of chloro-methylpyridine derivatives in facilitating reactions that are both sustainable and economically viable (Q. Feng, Ke‐long Huang, Suqin Liu, X. Wang, 2010).

Materials Science and Coordination Chemistry

Furthermore, research into lanthanide-organic frameworks constructed using derivatives of chloro-methylpyridine has opened new avenues in materials science. These studies have led to the development of novel coordination polymeric networks with potential applications in catalysis, gas storage, and separation technologies. The unique properties of these frameworks, such as their structural diversity and tunable functionalities, underscore the versatility of chloro-methylpyridine derivatives in the design and synthesis of advanced materials (Caiming Liu, M. Xiong, Deqing Zhang, M. Du, Daoben Zhu, 2009).

Properties

IUPAC Name

5-chloro-6-methylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGCHTHKOBZVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568130
Record name 5-Chloro-6-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137778-19-9
Record name 5-Chloro-6-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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